Dioctyl phosphate;propan-2-olate;titanium(4+)

Polymer composites Impact modification Titanate coupling agents

Titanium(IV) tris(dioctyl phosphato)isopropoxide, formally named Titanium, tris(dioctyl phosphato-κO'')(2-propanolato)-, (T-4)- (CAS 61436-47-3), is a single-component organotitanium phosphate coupling agent with the molecular formula C₅₁H₁₀₉O₁₃P₃Ti and a molecular weight of 971.42 g/mol. The compound, also designated as isopropyl tri(dioctylphosphate) titanate (KR‑12; CAS 68585-79-5), is supplied as a pale‑yellow transparent liquid with a density of 1.04 g/mL, a flash point of 63 °C, and a decomposition temperature of 260 °C.

Molecular Formula C51H109O13P3Ti
Molecular Weight 1071.2 g/mol
CAS No. 61436-47-3
Cat. No. B12762675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDioctyl phosphate;propan-2-olate;titanium(4+)
CAS61436-47-3
Molecular FormulaC51H109O13P3Ti
Molecular Weight1071.2 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CCCCCCCCOP(=O)(O)OCCCCCCCC.CC(C)O.[Ti]
InChIInChI=1S/3C16H35O4P.C3H7O.Ti/c3*1-3-5-7-9-11-13-15-19-21(17,18)20-16-14-12-10-8-6-4-2;1-3(2)4;/h3*3-16H2,1-2H3,(H,17,18);3H,1-2H3;/q;;;-1;+4/p-3
InChIKeyOGNLKFGIUIQTNN-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Titanium(IV) Tris(dioctyl phosphato)isopropoxide (CAS 61436-47-3): Chemical Identity and Baseline Properties for Scientific Procurement


Titanium(IV) tris(dioctyl phosphato)isopropoxide, formally named Titanium, tris(dioctyl phosphato-κO'')(2-propanolato)-, (T-4)- (CAS 61436-47-3), is a single-component organotitanium phosphate coupling agent with the molecular formula C₅₁H₁₀₉O₁₃P₃Ti and a molecular weight of 971.42 g/mol [1]. The compound, also designated as isopropyl tri(dioctylphosphate) titanate (KR‑12; CAS 68585-79-5), is supplied as a pale‑yellow transparent liquid with a density of 1.04 g/mL, a flash point of 63 °C, and a decomposition temperature of 260 °C [2]. It contains three dioctyl phosphate ligands and one isopropoxide ligand chelated to a central titanium(IV) ion, imparting a balance of hydrolytic sensitivity and organosolubility that underpins its role as a surface‑modifier and coupling agent in filled polymer systems.

Why Generic Titanate Substitution Fails: Heterogeneity in Alkoxy Phosphate Titanates Demands Evidence‑Based Selection


Titanate coupling agents are often treated as interchangeable by procurement specifications that cite only the metal center, yet the number and type of alkoxy and phosphate ligands dictate reactivity, thermal stability, and coupling efficiency. The ester‑exchange activity of the isopropoxide group in KR‑12 is markedly lower than that of analogous titanates bearing more labile alkoxy groups, preventing the rapid, uncontrolled viscosity build‑up that plagues high‑reactivity variants such as KR‑9S and limits practical filler loading [1]. Moreover, the tri(dioctylphosphate) substitution pattern in KR‑12 yields a decomposition temperature of 260 °C, whereas many mono‑ or pyrophosphate titanates degrade at substantially lower temperatures, directly affecting processing windows in high‑temperature compounding . Blind substitution can therefore lead to loss of dispersion efficiency, reduced mechanical reinforcement, and narrower thermal processing latitudes, underscoring the need for quantitative, head‑to‑head evidence when selecting a titanate coupling agent.

Quantitative Differentiation Evidence for Titanium(IV) Tris(dioctyl phosphato)isopropoxide (KR‑12): Head‑to‑Head, Cross‑Study, and Class‑Level Comparators


Izod Impact Strength Enhancement in HDPE/CaCO₃ Composites: KR‑12 vs. KR‑TTS Head‑to‑Head

In a direct head‑to‑head evaluation of titanate coupling agents in high‑density polyethylene (HDPE) filled with calcium carbonate, the addition of 0.8 wt% KR‑12 (isopropyl tri(dioctylphosphate) titanate) increased the Izod impact strength of the composite by 31.4 % relative to the untreated composite. Under identical loading and processing conditions, the structurally distinct titanate KR‑TTS (isopropyl triisostearoyl titanate) delivered a 29.6 % improvement [1]. The 1.8‑percentage‑point advantage for KR‑12, while modest, is consistent with its lower ester‑exchange reactivity and more gradual interfacial coupling, translating into statistically distinguishable toughening performance.

Polymer composites Impact modification Titanate coupling agents

Filler Loading Capacity and Process Viscosity Control: KR‑12 vs. KR‑9S by Ester‑Exchange Reactivity

The ester‑exchange activity of the isopropoxide ligand in KR‑12 is substantially lower than that of the alkoxy group in KR‑9S (isopropyl tri(dioctylpyrophosphate) titanate), as documented by industrial formulation guides. When incorporated into a polymer melt, KR‑9S triggers a rapid ester‑exchange reaction that causes an immediate, steep viscosity rise, severely restricting the maximum filler loading that can be compounded [1]. In contrast, KR‑12 exhibits negligible initial viscosity impact, maintaining flowability and allowing filler contents to be significantly increased while retaining homogeneous dispersion [1]. Although precise viscosity‑time curves are not provided in the source, the qualitative difference is recognized as a critical formulation parameter by compounders, supported by comparative descriptions of processing behavior across multiple titanate grades .

Polymer processing Filler dispersion Rheology

Thermal Decomposition Stability: KR‑12 vs. Representative Titanate Coupling Agents (Class‑Level Inference)

Thermogravimetric data from manufacturer technical literature indicate that KR‑12 (isopropyl tri(dioctylphosphate) titanate) undergoes decomposition at approximately 260 °C . In contrast, several widely used titanate coupling agents in the same mono‑alkoxy phosphate class, such as KR‑38S (isopropyl tri(dioctylpyrophosphate) titanate), exhibit onset decomposition temperatures around 250 °C or lower under identical testing conditions [1]. While a comprehensive head‑to‑head dataset for all titanate variants is lacking, the 10 °C higher decomposition threshold of KR‑12 expands the safe thermal processing window for polymers that require compounding or extrusion at elevated temperatures (e.g., polyesters, polyamides), reducing the risk of coupling‑agent degradation and volatile by‑product formation.

Thermal stability Processing window Titanate decomposition

Evidence‑Backed Application Scenarios for Titanium(IV) Tris(dioctyl phosphato)isopropoxide (CAS 61436-47-3) in Research and Industrial Settings


Impact‑Modified Polyolefin Composites Requiring Maximum Toughness at Low Coupling‑Agent Dosage

When formulating HDPE or PP compounds with high loadings of calcium carbonate or talc, the direct head‑to‑head impact‑strength data demonstrate that KR‑12 delivers superior toughening efficiency compared to KR‑TTS at an equivalent 0.8 wt% loading (31.4 % vs. 29.6 % Izod improvement) [1]. This scenario is particularly relevant for automotive interior parts and consumer goods where impact resistance is a critical specification and additive cost must be minimized.

High‑Filler‑Content Masterbatch Production Demanding Controlled Rheology

In masterbatch or highly filled compound production, the low initial ester‑exchange reactivity of KR‑12 prevents the abrupt viscosity increase that limits filler incorporation with higher‑reactivity titanates such as KR‑9S [2]. This enables compounders to achieve higher filler loadings without sacrificing process throughput, making KR‑12 the preferred choice for calcium carbonate, talc, or barium sulfate concentrates where dispersion quality and economic filler content are paramount.

Surface Modification of Nano‑TiO₂ for Enhanced Dispersion and Hydrophobicity in Engineering Thermoplastics

KR‑12 has been successfully employed to modify nano‑TiO₂ surfaces via ultrasonic wet processing, significantly improving sinkability, activation index, and dispersion in polybutylene terephthalate (PBT) matrices [3]. The resulting M‑TiO₂ exhibits reduced agglomeration and better compatibility with the polymer, leading to improved mechanical and crystallization behavior in PBT composites, a benefit that is directly attributable to the specific phosphate‑ester architecture of KR‑12.

High‑Temperature Compounding of Engineering Polymers Where Coupling‑Agent Thermal Stability Is Limiting

For engineering polymers processed above 250 °C (e.g., certain polyamides and polyesters), the ~260 °C decomposition threshold of KR‑12 provides a wider safety margin than lower‑stability titanates such as KR‑38S (~250 °C) . Selecting KR‑12 in these applications minimizes the risk of additive degradation, volatile evolution, and the associated defects in the final part, supporting consistent quality in demanding thermal environments.

Quote Request

Request a Quote for Dioctyl phosphate;propan-2-olate;titanium(4+)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.